Butanamide, 3-hydroxy-N-(phenylmethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of butanamide with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The use of a suitable solvent, such as ethanol or methanol, can facilitate the reaction.
Industrial Production Methods
Industrial production of Butanamide, 3-hydroxy-N-(phenylmethyl)- often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted butanamide derivatives with various functional groups.
Scientific Research Applications
Butanamide, 3-hydroxy-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. The hydroxy group and phenylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 2-hydroxy-N-(phenylmethyl)-
- Butanamide, 3-methyl-
- Butanamide, 2-hydroxy-3-methyl-N-(phenylmethyl)-
Uniqueness
Butanamide, 3-hydroxy-N-(phenylmethyl)- is unique due to the presence of both a hydroxy group and a phenylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
89232-29-1 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-benzyl-3-hydroxybutanamide |
InChI |
InChI=1S/C11H15NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
AZQFSLWMFYKQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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